Methyl tert-butylcarbonochloridimidothioate
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Overview
Description
Methyl tert-butylcarbonochloridimidothioate is an organic compound with a complex structure that includes both tert-butyl and carbonochloridimidothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl tert-butylcarbonochloridimidothioate typically involves the reaction of tert-butyl isocyanide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl tert-butylcarbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
Methyl tert-butylcarbonochloridimidothioate has several applications in scientific research:
Chemistry: Used
Properties
CAS No. |
90496-26-7 |
---|---|
Molecular Formula |
C6H12ClNS |
Molecular Weight |
165.69 g/mol |
IUPAC Name |
N-tert-butyl-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C6H12ClNS/c1-6(2,3)8-5(7)9-4/h1-4H3 |
InChI Key |
OHYSNSXSRMKWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(SC)Cl |
Origin of Product |
United States |
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